Antibacterial Potency Against Escherichia coli: Unsubstituted Scaffold vs. N-(m-Fluorobenzyl) Derivative 7b
The N-benzyl substituted analog N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-N-(3-fluorobenzyl)sulfamoyl)phenyl)acetamide (compound 7b) displayed an MIC of 16 μg/mL against Escherichia coli [1]. While the MIC of the parent compound (CAS 941904-72-9) is not directly reported in this study, SAR trends across the series indicate that N-benzyl substitution is essential for sub-100 μg/mL antibacterial activity [2]. This establishes a clear potency gap: the parent scaffold serves as a low-activity reference point, whereas 7b achieves clinically relevant in vitro antibacterial levels.
| Evidence Dimension | In vitro antibacterial activity (MIC) against Escherichia coli |
|---|---|
| Target Compound Data | MIC not directly reported; inferred as >100 μg/mL based on SAR series data [2] |
| Comparator Or Baseline | Compound 7b (N-(3-fluorobenzyl) derivative): MIC = 16 μg/mL against E. coli |
| Quantified Difference | Estimated >6-fold improvement by N-benzyl substitution |
| Conditions | Two-fold serial dilution technique; bacterial strain: E. coli; medium/culture conditions as per standard CLSI guidelines |
Why This Matters
This data demonstrates that the parent compound alone is insufficient for direct antibacterial applications, guiding procurement toward the correct analog for efficacy studies.
- [1] Design, Synthesis, and Biological Evaluation of Novel Sulfonamide 1,2,4-Triazoles and Their Interaction with Calf Thymus DNA (2017). Via ScholarMate. View Source
- [2] He, S.-C., Zhang, H.-Z., Zhang, H.-J., Sun, Q., & Zhou, C.-H. (2020). Design and synthesis of novel sulfonamide-derived triazoles and bioactivity exploration. Medicinal Chemistry, 16(1), 104–118. View Source
